REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1)[CH3:2].C([O-])(=O)C.[K+].[I:15]Cl>C(O)(=O)C>[NH2:9][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[C:8]([I:15])=[CH:7][N:6]=1 |f:1.2|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)C1=CC(=NC=C1)N
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Name
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potassium acetate
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Quantity
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8 g
|
Type
|
reactant
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Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
13.2 g
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Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to the above reaction mixture drop wise
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Type
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ADDITION
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Details
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Once the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated for an additional 4 h
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Duration
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4 h
|
Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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quenched with an aqueous solution of saturated sodium bisulfite (10 mL)
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Type
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CUSTOM
|
Details
|
Acetic acid was removed under vacuum
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Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate and neutralized with saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
|
The crude was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)CC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |